molecular formula C16H25NO2 B4625938 4-(2-allyl-4-methoxyphenoxy)-N,N-dimethyl-1-butanamine

4-(2-allyl-4-methoxyphenoxy)-N,N-dimethyl-1-butanamine

Cat. No. B4625938
M. Wt: 263.37 g/mol
InChI Key: UDACHQIKWZNSJK-UHFFFAOYSA-N
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Description

4-(2-allyl-4-methoxyphenoxy)-N,N-dimethyl-1-butanamine, also known as Venlafaxine, is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is used as an antidepressant and anxiolytic drug, and it has been prescribed to treat a variety of mental health conditions such as major depressive disorder, generalized anxiety disorder, and social anxiety disorder. The chemical structure of Venlafaxine consists of a butanamine backbone, which is substituted with an allyl group, a methoxyphenyl group, and a phenoxy group.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • The electrochemical conjugate additions of allyl groups in substituted allyl halides to α,β-unsaturated esters, including reactions involving compounds similar to 4-(2-allyl-4-methoxyphenoxy)-N,N-dimethyl-1-butanamine, have been studied for their regioselectivities and reaction pathways, offering insights into synthetic methodologies for producing complex organic compounds (Satoh, Suginome, & Tokuda, 1981).
  • Research on palladium(II)-induced intramolecular cyclization of compounds related to 4-(2-allyl-4-methoxyphenoxy)-N,N-dimethyl-1-butanamine has shed light on the regioselectivity of such reactions, which is crucial for designing synthetic routes for pharmacologically active molecules (Hosokawa, Yamashita, Murahashi, & Sonoda, 1976).

Biological Activities

  • Studies on eugenol derivatives, structurally similar to 4-(2-allyl-4-methoxyphenoxy)-N,N-dimethyl-1-butanamine, have demonstrated their antioxidant and prooxidant actions, revealing potential therapeutic applications in managing oxidative stress-related disorders. The detailed investigation of these properties can provide a basis for developing new antioxidant agents (Fujisawa, Atsumi, Kadoma, & Sakagami, 2002).
  • The synthesis and anticancer activity of novel eugenol derivatives, closely related to 4-(2-allyl-4-methoxyphenoxy)-N,N-dimethyl-1-butanamine, have been explored against breast cancer cells, indicating the potential of these compounds in cancer therapy. Such studies are foundational for developing new anticancer drugs (Alam, 2022).

properties

IUPAC Name

4-(4-methoxy-2-prop-2-enylphenoxy)-N,N-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-5-8-14-13-15(18-4)9-10-16(14)19-12-7-6-11-17(2)3/h5,9-10,13H,1,6-8,11-12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDACHQIKWZNSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=C(C=C(C=C1)OC)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxy-2-prop-2-enylphenoxy)-N,N-dimethylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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